molecular formula C15H21N3O2S2 B4777321 METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

Cat. No.: B4777321
M. Wt: 339.5 g/mol
InChI Key: AFOYTIQVDFJQNF-UHFFFAOYSA-N
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Description

METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is a complex organic compound featuring a thiophene ring, a triazole ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE typically involves multi-step organic reactions. One common route includes the formation of the thiophene ring followed by the introduction of the triazole moiety. The final step involves esterification to introduce the methyl acetate group. Reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Techniques such as continuous flow synthesis could also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Major products from these reactions include sulfoxides, sulfones, alcohols, and substituted triazole derivatives .

Scientific Research Applications

METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE involves its interaction with specific molecular targets. The thiophene and triazole rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 2-[[5-(4-ethyl-5-methylthiophen-3-yl)-4-propan-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-6-11-10(4)21-7-12(11)14-16-17-15(18(14)9(2)3)22-8-13(19)20-5/h7,9H,6,8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFOYTIQVDFJQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C2=NN=C(N2C(C)C)SCC(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 4
Reactant of Route 4
METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 5
Reactant of Route 5
METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE
Reactant of Route 6
Reactant of Route 6
METHYL 2-{[5-(4-ETHYL-5-METHYL-3-THIENYL)-4-ISOPROPYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETATE

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